N-[2-(1-phenethylbenzimidazol-2-yl)ethyl]acetamide
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Description
Scientific Research Applications
Antimicrobial Activity and Cytotoxicity
Synthesis and Biological Evaluation : Compounds structurally related to N-[2-(1-phenethylbenzimidazol-2-yl)ethyl]acetamide have been synthesized and evaluated for their biological activities. For instance, some N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives were synthesized and tested for antimicrobial activity and cytotoxicity. Notably, derivatives like N-(9-Ethyl-9H-carbazole-3-yl)-2-(4-ethylphenoxy)acetamide and N-(9-Ethyl-9H-carbazole-3-yl)-2-(quinolin-8-yloxy)acetamide showed significant antimicrobial activity. Their cytotoxic effects were also studied, revealing that specific derivatives exhibited low cytotoxic activity against NIH/3T3 cells (Kaplancıklı et al., 2012).
Coordination Complexes and Antioxidant Activity
Novel Coordination Complexes : Research into pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, which were evaluated for their antioxidant activity. These studies provide insights into the structural characteristics conducive to antioxidant properties and highlight the potential of these compounds in mitigating oxidative stress (Chkirate et al., 2019).
Biodegradation and Environmental Impact
Biodegradation of Herbicides : Another research dimension involves the comparative metabolism of chloroacetamide herbicides and their metabolites in liver microsomes of humans and rats. These studies are crucial for understanding the environmental impact and biodegradation pathways of chemicals structurally related to this compound, contributing to safer agricultural practices and environmental conservation (Coleman et al., 2000).
Properties
IUPAC Name |
N-[2-[1-(2-phenylethyl)benzimidazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-15(23)20-13-11-19-21-17-9-5-6-10-18(17)22(19)14-12-16-7-3-2-4-8-16/h2-10H,11-14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHQDIXWDFDLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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